molecular formula C10H9NO2 B077749 5-Methyl-1H-indole-2-carboxylic acid CAS No. 10241-97-1

5-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B077749
CAS No.: 10241-97-1
M. Wt: 175.18 g/mol
InChI Key: DAITVOCMWPNFTL-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carboxylic acid, also known as 5-Me-Indole-2-carboxylic acid, is an important organic compound that is used in various scientific applications. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is found in many natural products. 5-Me-Indole-2-carboxylic acid is a white solid that has a melting point of about 90-92°C and a boiling point of about 225-227°C. It has a molecular weight of 186.2 g/mol and a molecular formula of C10H8O2.

Scientific Research Applications

  • Synthesis and Molecular Docking Studies : A study involved the synthesis of compounds related to 1H-indole-2-carboxylic acids and their molecular docking studies to predict binding interactions with target protein EGFR (G. Ganga Reddy et al., 2022).

  • Spectroscopic and Computational Studies : Another study prepared derivatives through esterification of similar compounds and characterized them using various spectroscopic techniques. This research provided insights into the electronic nature and reactivity of these molecules (M. S. Almutairi et al., 2017).

  • Manufacturing Synthesis : Research described the manufacturing synthesis of related indole compounds, discussing different synthetic methods and the feasibility of large-scale manufacturing (Yun-Sheng Huang et al., 2010).

  • Synthesis of Novel Derivatives : A study focused on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, highlighting their potential in various applications (Xin-ying Wang et al., 2016).

  • Conformationally Constrained Tryptophan Derivatives : Research on synthesizing novel 3,4-fused tryptophan analogues using similar compounds for peptide conformation elucidation studies (D. Horwell et al., 1994).

  • Structural Studies by X-ray Diffraction : A study solved the crystal structure of 5-methoxyindole-3-acetic acid, providing detailed insights into its molecular structure (T. Sakaki et al., 1975).

Mechanism of Action

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAITVOCMWPNFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293351
Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10241-97-1
Record name 10241-97-1
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Record name 5-Methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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